molecular formula C64H103N13O15 B11933431 Gly3-VC-PAB-MMAE

Gly3-VC-PAB-MMAE

货号: B11933431
分子量: 1294.6 g/mol
InChI 键: DTPCLFVVLIDRFT-DYQZUOJJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gly3-VC-PAB-MMAE is a chemical compound that consists of a cleavable antibody-drug conjugate linker, Gly3-VC-PAB, and a potent tubulin inhibitor, monomethyl auristatin E (MMAE). This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs), which are designed for targeted cancer therapy .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Gly3-VC-PAB-MMAE involves the conjugation of monomethyl auristatin E to the Gly3-VC-PAB linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes stringent quality control measures to maintain the high purity required for research and therapeutic applications .

化学反应分析

Types of Reactions

Gly3-VC-PAB-MMAE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from the cleavage of this compound is monomethyl auristatin E, a potent tubulin inhibitor used in cancer therapy .

科学研究应用

Gly3-VC-PAB-MMAE has a wide range of scientific research applications, including:

作用机制

Gly3-VC-PAB-MMAE exerts its effects through the following mechanism:

相似化合物的比较

Similar Compounds

Uniqueness

Gly3-VC-PAB-MMAE is unique due to its cleavable linker, which allows for the controlled release of monomethyl auristatin E within the target cell. This targeted approach minimizes off-target effects and enhances the therapeutic efficacy of the ADC .

属性

分子式

C64H103N13O15

分子量

1294.6 g/mol

IUPAC 名称

[4-[[(2S)-2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C64H103N13O15/c1-15-39(8)55(47(90-13)31-51(81)77-30-20-24-46(77)57(91-14)40(9)58(83)70-41(10)56(82)43-21-17-16-18-22-43)75(11)62(87)53(37(4)5)74-61(86)54(38(6)7)76(12)64(89)92-35-42-25-27-44(28-26-42)71-59(84)45(23-19-29-67-63(66)88)72-60(85)52(36(2)3)73-50(80)34-69-49(79)33-68-48(78)32-65/h16-18,21-22,25-28,36-41,45-47,52-57,82H,15,19-20,23-24,29-35,65H2,1-14H3,(H,68,78)(H,69,79)(H,70,83)(H,71,84)(H,72,85)(H,73,80)(H,74,86)(H3,66,67,88)/t39-,40+,41+,45-,46-,47+,52-,53-,54-,55-,56+,57+/m0/s1

InChI 键

DTPCLFVVLIDRFT-DYQZUOJJSA-N

手性 SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)CN

规范 SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)CN

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。